Imidazo[1,5-A]pyridine-3-carbaldehyde
Description
Significance of the Imidazo[1,5-A]pyridine (B1214698) Core in Heterocyclic Chemistry
The imidazo[1,5-a]pyridine scaffold is a fused bicyclic 5,6-heterocycle that is considered a "privileged structure" in medicinal chemistry. nih.gov This class of aromatic heterocycles has attracted significant attention due to its unique chemical structure, versatility, and interesting optical and biological properties. rsc.org The imidazo[1,5-a]pyridine nucleus is a cornerstone in the development of various therapeutic agents. nih.gov Derivatives have shown a broad spectrum of pharmacological activities, including potential applications as anti-cancer, antiviral, antibacterial, and anti-inflammatory agents. rsc.orgnih.govresearchgate.net
Beyond pharmaceuticals, the imidazo[1,5-a]pyridine framework is crucial in materials science. Its derivatives are investigated for use in advanced materials like organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. rsc.orgresearchgate.net The scaffold's distinct electronic and photophysical properties make it a promising candidate for optoelectronic applications. rsc.orgresearchgate.net Furthermore, the imidazo[1,5-a]pyridine skeleton provides a versatile platform for creating stable N-heterocyclic carbenes (NHCs), which serve as ligands in coordination chemistry and catalysis. researchgate.netrsc.org
Academic Relevance of the Carbaldehyde Functionality
The carbaldehyde, or formyl group (-CHO), is a highly reactive and valuable functional group in organic synthesis. goong.comnih.gov It consists of a carbonyl group (C=O) bonded to a hydrogen atom and a carbon atom. goong.com Its reactivity makes it a key building block for creating more complex organic compounds. goong.com Aldehydes are at an intermediate oxidation state, meaning they can be synthesized through the reduction of carboxylic acids or the controlled oxidation of primary alcohols. pharmacy180.com Reagents like pyridinium (B92312) chlorochromate (PCC) and conditions used in the Swern oxidation are employed to prepare aldehydes from primary alcohols without over-oxidation to carboxylic acids. pharmacy180.com
The aldehyde group can participate in a wide range of chemical transformations, including condensation and cyclization reactions, making it an invaluable "chemical multi-tool". chemimpex.comnih.gov It is essential for assembling complex molecules from simpler precursors. msu.edu In academic research, the carbaldehyde functionality is frequently utilized as a precursor for synthesizing diverse chemical structures and is pivotal in the construction of various heterocyclic systems. goong.comacs.org
Overview of Research Trajectories for Imidazo[1,5-A]pyridine-3-carbaldehyde
This compound serves as a key intermediate in several promising areas of research. chemimpex.com Its application is prominent in pharmaceutical development and medicinal chemistry, where it is used to synthesize novel compounds with potential therapeutic benefits. chemimpex.com
Key research applications include:
Pharmaceutical Synthesis: The compound is a crucial building block in the creation of new anti-cancer and anti-inflammatory drugs. chemimpex.com Its structure is a component of molecules designed for enzyme inhibition and receptor binding studies, which are fundamental to understanding disease mechanisms. chemimpex.com
Materials Science: Researchers are exploring its potential in the development of advanced materials, such as organic semiconductors, owing to its unique electronic characteristics. chemimpex.com
Fluorescent Probes: It is utilized in the synthesis of fluorescent probes for imaging and detection in biological systems, aiding in the visualization of cellular processes. chemimpex.com
Synthetic Methodologies: The synthesis of this compound itself is an area of study, with methods like the Vilsmeier-Haack reaction being employed to introduce the formyl group onto the imidazo[1,5-a]pyridine core. researchgate.net Other synthetic strategies focus on efficient, often metal-catalyzed, multi-component reactions to build the core structure. organic-chemistry.orgacs.org
The table below summarizes the primary research areas for this compound.
| Research Area | Specific Application |
| Medicinal Chemistry | Intermediate for anti-cancer and anti-inflammatory agents. chemimpex.com |
| Used in enzyme inhibition and receptor binding studies. chemimpex.com | |
| Materials Science | Precursor for organic semiconductors. chemimpex.com |
| Component in the synthesis of fluorescent probes. chemimpex.comresearchgate.net | |
| Agrochemicals | Utilized in the development of pesticides and herbicides. chemimpex.com |
| Organic Synthesis | A versatile building block for complex organic molecules via reactions like condensation and cyclization. chemimpex.com |
Structure
2D Structure
Properties
IUPAC Name |
imidazo[1,5-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-6-8-9-5-7-3-1-2-4-10(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDFAMUXKRGTJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481177 | |
| Record name | Imidazo[1,5-a]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56671-66-0 | |
| Record name | Imidazo[1,5-a]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imidazo[1,5-a]pyridine-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Imidazo 1,5 a Pyridine 3 Carbaldehyde and Its Derivatives
Strategies for Constructing the Imidazo[1,5-A]pyridine (B1214698) Scaffold
The synthesis of the imidazo[1,5-a]pyridine core is a well-established area of research, with numerous methods developed for its construction. These strategies often involve the cyclization of a suitably substituted pyridine (B92270) precursor.
Cyclocondensation Approaches
Cyclocondensation reactions are a cornerstone for the synthesis of the imidazo[1,5-a]pyridine ring system. These methods typically involve the reaction of a 2-(aminomethyl)pyridine derivative with a C1 or C2 synthon, leading to the formation of the fused imidazole (B134444) ring.
Acid-catalyzed cyclocondensation represents a classical and effective method for the synthesis of imidazo[1,5-a]pyridines. A notable example involves the cyclization of 2-picolylamines with electrophilically activated nitroalkanes in a polyphosphoric acid (PPA) medium. beilstein-journals.orgresearchgate.netnih.gov In this reaction, the nitroalkane is activated by the acidic medium, making it susceptible to nucleophilic attack by the amino group of the 2-picolylamine. Subsequent cyclization and elimination lead to the formation of the imidazo[1,5-a]pyridine ring. beilstein-journals.org
The reaction conditions, particularly the concentration of PPA and the temperature, have a significant impact on the reaction yield. beilstein-journals.org While this method is effective for producing various substituted imidazo[1,5-a]pyridines, the direct synthesis of Imidazo[1,5-a]pyridine-3-carbaldehyde via this route using a formyl-equivalent nitroalkane has not been extensively reported. However, the resulting imidazo[1,5-a]pyridine can be subsequently formylated at the 3-position using methods such as the Vilsmeier-Haack reaction.
Table 1: Optimization of Acid-Catalyzed Cyclocondensation of 2-(aminomethyl)pyridine with Nitroethane beilstein-journals.org
| Entry | Acid Medium | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 85% PPA | 110 | 3 | 4 |
| 2 | 85% PPA | 130 | 3 | 13 |
| 3 | 87% PPA | 130 | 3 | 15 |
Metal catalysts can facilitate the cyclocondensation process, often under milder conditions and with improved yields compared to purely acid-catalyzed methods. Copper and palladium catalysts are commonly employed in these transformations. For instance, a one-pot, three-component condensation of dipyridyl ketone, an aldehyde, and ammonium (B1175870) acetate (B1210297) can be catalyzed by lithium chloride under microwave irradiation to produce imidazo[1,5-a]pyridines. scirp.org
While this method provides access to a range of 1,3-disubstituted imidazo[1,5-a]pyridines, the direct synthesis of this compound would require the use of a protected formyl-group containing aldehyde or a subsequent formylation step. A copper-catalyzed aerobic oxidative coupling of 2-aminopyridines with cinnamaldehydes has been developed to produce 3-formyl-imidazo[1,2-a]pyridines, a related isomer, suggesting the potential for similar strategies to be adapted for the imidazo[1,5-a]pyridine system. acs.org
A particularly relevant method for the synthesis of the target compound is the Vilsmeier-Haack reaction, which can be performed as a one-pot formylation of an existing imidazo[1,5-a]pyridine ring. This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). researchgate.netrsc.orgorganic-chemistry.org The electron-rich imidazo[1,5-a]pyridine ring undergoes electrophilic substitution at the 3-position to yield this compound.
Table 2: Vilsmeier-Haack Formylation of Substituted Imidazo[1,5-a]pyridines
| Substrate | Reagents | Conditions | Product | Yield (%) | Ref |
| 1-Phenylimidazo[1,5-a]pyridine | POCl₃, DMF | 0 °C to rt | 1-Phenylthis compound | 85 | researchgate.net |
| Imidazo[1,5-a]pyridine | POCl₃, DMF | Not specified | This compound | Good | researchgate.net |
| 2-Acetamidoporphyrin | DMF, POCl₃ (5:6) | DCE, 80 °C | 3-Formyl-pyrido[2,3-b]porphyrin | 22 | thieme-connect.de |
Intermolecular Ritter-Type Reactions for Core Synthesis
The Ritter reaction provides a powerful tool for the formation of C-N bonds and has been adapted for the synthesis of the imidazo[1,5-a]pyridine scaffold. acs.orgnih.gov This approach typically involves the reaction of a pyridinylmethanol derivative with a nitrile in the presence of a strong acid and often a metal catalyst. The reaction proceeds through the formation of a benzylic carbocation, which is then trapped by the nitrile to form a nitrilium ion intermediate. Subsequent intramolecular cyclization onto the pyridine ring and rearomatization yields the desired imidazo[1,5-a]pyridine. acs.org
Bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) in combination with para-toluenesulfonic acid (p-TsOH·H₂O) has been shown to be an effective catalytic system for this transformation, allowing for a broad substrate scope with moderate to excellent yields. acs.orgnih.gov While this method has been successfully used to synthesize a variety of 1- and 3-substituted imidazo[1,5-a]pyridines, its direct application for the synthesis of this compound has not been explicitly detailed and would likely require a nitrile precursor containing a protected aldehyde functionality.
Decarboxylative Coupling Approaches
Decarboxylative coupling reactions have emerged as a modern and efficient strategy for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of imidazo[1,5-a]pyridine synthesis, a copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines has been developed. organic-chemistry.orgnih.govacs.org This reaction provides access to 1,3-disubstituted imidazo[1,5-a]pyridines and is notable for its use of readily available and inexpensive starting materials. organic-chemistry.org
The proposed mechanism involves the formation of an intermediate that undergoes oxidative iodination and subsequent intramolecular amination. organic-chemistry.org While this method is effective for a range of α-amino acids, leading to various substituents at the 3-position, the direct synthesis of this compound would necessitate the use of an amino acid precursor with a protected aldehyde group. A related palladium-catalyzed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids has been reported, indicating the potential for similar strategies to be applied to the imidazo[1,5-a]pyridine system. rsc.org
Aerobic Oxidative Coupling Methods
The construction of the imidazo[1,5-a]pyridine core via aerobic oxidative coupling represents an efficient and environmentally friendly approach. These methods often utilize transition-metal catalysts, most notably copper, to facilitate C-N bond formation with molecular oxygen or air as the terminal oxidant. rsc.orgorganic-chemistry.org
One prominent strategy involves the copper-catalyzed aerobic oxidative amination of C(sp³)–H bonds. rsc.org In this method, a suitable 2-pyridyl precursor undergoes cyclization under mild aerobic conditions. The use of naturally abundant air as the sole oxidant is both efficient and selective, aligning with green chemistry principles. rsc.orgorganic-chemistry.org For example, the synthesis of imidazo[1,5-a]pyridine-1-carboxylates has been successfully achieved through this pathway. rsc.org The reaction proceeds via an efficient condensation-amination-oxidative dehydrogenation process, yielding multifunctional imidazo[1,5-a]pyridines in high yields. organic-chemistry.org The general applicability of copper catalysis using air as the oxidant makes it a robust method for constructing the core scaffold, which can then be subjected to formylation. organic-chemistry.org
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. For the synthesis of imidazo[1,5-a]pyridines, microwave irradiation provides a rapid and highly efficient alternative to conventional heating. tandfonline.com
A notable application is the solvent-free condensation reaction of corresponding ketones and amines in a microwave reactor, using an oxidant such as activated Manganese(IV) oxide (MnO₂). tandfonline.com This method avoids the use of bulk solvents, reducing waste and simplifying purification. Research has shown that reaction times can be optimized to achieve yields of up to 85% in approximately 5.5 hours, a significant improvement over traditional methods. tandfonline.com While this approach builds the core heterocyclic system, subsequent formylation would be required to produce the target carbaldehyde. The principles of microwave-assisted synthesis, including reduced reaction times and enhanced efficiency, are widely applicable to various heterocyclic systems, including related imidazo[1,2-a]pyrimidines and other derivatives. researchgate.netnih.govbenthamdirect.com
Table 1: Optimization of Microwave-Assisted Synthesis of an Imidazo[1,5-a]pyridine Derivative This table illustrates the effect of reaction time on product yield in a solvent-free microwave-assisted synthesis.
| Reaction Time (hours) | Yield (%) |
| 4.5 | 74 |
| 5.5 | 85 |
| 6.5 | 81 |
| Data sourced from a study on solvent-free microwave synthesis. tandfonline.com |
Selective Formylation Techniques for the C3-Carbaldehyde Group
Directing the introduction of a formyl group to the C3 position of the imidazo[1,5-a]pyridine ring requires highly selective methods. The electron-rich nature of the imidazole moiety facilitates electrophilic substitution, and specific formylation techniques have been developed to achieve this transformation with precision. researchgate.net
Vilsmeier-Haack Formylation Strategies
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). rsc.orgwikipedia.org This electrophilic species readily attacks the electron-rich C3 position of the imidazo[1,5-a]pyridine ring. rsc.orgresearchgate.net
The process involves an electrophilic aromatic substitution, where the imidazo[1,5-a]pyridine acts as the nucleophile. organic-chemistry.org The initial attack forms an iminium salt intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product, this compound. wikipedia.org This technique is widely utilized due to its reliability and the commercial availability of the reagents. rsc.org The resulting carbaldehydes are valuable precursors for synthesizing derivatives used in applications such as biological probes and organic light-emitting diodes (OLEDs). rsc.org
Intramolecular Aminooxygenation Approaches
Intramolecular aminooxygenation presents a more modern approach to synthesizing carbaldehyde-functionalized imidazopyridines. While extensively documented for the related imidazo[1,2-a]pyridine (B132010) isomer, the principles are highly relevant. Research has demonstrated that a silver-catalyzed intramolecular aminooxygenation can produce imidazo[1,2-a]pyridine-3-carbaldehydes in good yields. organic-chemistry.org
In this type of reaction, a suitably designed precursor undergoes a cyclization cascade. The process involves the formation of the imidazole ring coupled with the introduction of an oxygenated functional group, which leads to the carbaldehyde. This method offers a streamlined route to the target molecule, building the heterocyclic core and installing the C3-substituent in a coordinated fashion. organic-chemistry.org
Multi-Component Reaction (MCR) Strategies for Derivatization
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are a cornerstone of modern synthetic efficiency. nih.govresearchgate.net These reactions are highly valued for their atom economy and ability to rapidly generate molecular complexity. mdpi.com
For the derivatization of the imidazo[1,5-a]pyridine system, MCRs provide a powerful tool. One innovative strategy involves the use of imidazo[1,5-a]pyridin-3-ylidenes (a type of N-heterocyclic carbene derived from the parent ring system) in a three-component reaction with aldehydes and dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.gov This reaction proceeds through a sequence of nucleophilic addition and cycloaddition to produce highly substituted furan (B31954) derivatives attached to the original imidazopyridine framework, demonstrating a direct pathway for derivatization. nih.gov
Furthermore, MCRs are also instrumental in constructing the core imidazo[1,5-a]pyridine ring itself. An efficient three-component coupling of substituted picolinaldehydes, amines, and formaldehyde (B43269) can produce the imidazo[1,5-a]pyridinium ions, which are the direct precursors to the carbenes used in further derivatization. organic-chemistry.org
Green Chemistry Principles in Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of imidazo[1,5-a]pyridine and its derivatives has benefited significantly from the application of these principles. ccspublishing.org.cn
Key green strategies include:
Use of Green Oxidants and Solvents: As mentioned, copper-catalyzed methods that use air as the terminal oxidant are highly advantageous because they are abundant, inexpensive, and produce no toxic byproducts. organic-chemistry.org Similarly, the use of environmentally benign solvents like water, or bio-based solvents such as eucalyptol, has been explored for the synthesis of related imidazopyridines. organic-chemistry.orgresearchgate.net In some cases, natural acid catalysts like lemon juice have been employed in microwave-assisted reactions, further enhancing the green credentials of the synthesis. benthamdirect.com
Solvent-Free Reactions: Microwave-assisted syntheses can often be performed without any solvent, which drastically reduces chemical waste and simplifies product isolation. tandfonline.com
Atom Economy: Multi-component reactions (MCRs) are inherently green as they maximize the incorporation of starting materials into the final product, leading to high atom economy and reduced waste. mdpi.comccspublishing.org.cn
These approaches highlight a clear trend towards developing more sustainable and environmentally responsible methods for the synthesis of complex heterocyclic compounds like this compound. ccspublishing.org.cn
Elucidation of Reaction Mechanisms and Chemical Reactivity
Mechanistic Studies of Formylation Reactions
The introduction of a formyl group at the C-3 position of the imidazo[1,5-a]pyridine (B1214698) scaffold is most commonly achieved through electrophilic formylation, predominantly using the Vilsmeier-Haack reaction. fabad.org.trnih.gov This reaction is effective for electron-rich aromatic and heterocyclic systems. fabad.org.trrsc.org
The established mechanism for the Vilsmeier-Haack formylation proceeds in two main stages. rsc.org First, the Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). fabad.org.trrsc.org This iminium salt is a potent electrophile. rsc.org
In the second stage, the electron-rich imidazo[1,5-a]pyridine ring acts as a nucleophile. The C-3 position of the imidazole (B134444) moiety, being particularly electron-rich, attacks the electrophilic carbon of the Vilsmeier reagent. researchgate.net This leads to the formation of a cationic intermediate. Subsequent hydrolysis of this intermediate during aqueous workup yields the final product, imidazo[1,5-a]pyridine-3-carbaldehyde. fabad.org.tr The resonance stabilization of the iminium ion enhances its reactivity, ensuring an efficient formylation process. fabad.org.tr
| Reagents | Role | Reference |
|---|---|---|
| Imidazo[1,5-a]pyridine | Nucleophilic Substrate | fabad.org.tr |
| N,N-Dimethylformamide (DMF) & Phosphorus Oxychloride (POCl₃) | Vilsmeier Reagent Precursors | fabad.org.trnih.gov |
| Chloroiminium Salt (Vilsmeier Reagent) | Electrophile | rsc.org |
Aldehyde Group Reactivity in Complex Formations
The aldehyde moiety at the C-3 position is a versatile functional handle for constructing more complex molecular architectures through a variety of reactions typical of carbonyl compounds.
The carbonyl carbon of the aldehyde group is electrophilic and readily undergoes condensation reactions with primary amino compounds. The reaction with hydrazines or hydrazides proceeds via nucleophilic addition followed by dehydration to furnish stable hydrazone derivatives. nih.govdntb.gov.ua This type of reaction has been used to prepare various N-acylhydrazone derivatives of related heterocyclic systems, which are of significant interest in medicinal chemistry. researchgate.netdntb.gov.ua
Similarly, condensation with primary amines (aliphatic or aromatic) under appropriate conditions yields Schiff bases, which are compounds containing an imine or azomethine (C=N) functional group. mdpi.comnih.gov Schiff bases derived from heterocyclic aldehydes are widely studied for their coordination chemistry and biological activities. mdpi.com The formation of the imine bond is typically reversible and can be catalyzed by either acid or base.
| Reactant Type | Functional Group | Resulting Derivative | Bond Formed | Reference |
|---|---|---|---|---|
| Hydrazine / Hydrazide | R-NHNH₂ | Hydrazone | C=N-NH-R | nih.govdntb.gov.ua |
| Primary Amine | R-NH₂ | Schiff Base (Imine) | C=N-R | mdpi.comnih.gov |
The aldehyde group of this compound can react with secondary amines, typically in the presence of an acid catalyst, to form a tertiary iminium ion. This iminium ion is a highly reactive electrophilic intermediate that can participate in various carbon-carbon bond-forming reactions. For instance, the formation of an iminium ion from an aldehyde and a cyclic amine is the first step in the three-component aza-Friedel–Crafts reaction. nih.govauctr.edursc.org In this process, the iminium ion is attacked by a nucleophile, such as the electron-rich C-3 position of another imidazopyridine molecule, leading to C-alkylation. nih.govauctr.eduorganic-chemistry.org This strategy allows for the synthesis of complex imidazopyridine derivatives with multifunctional groups. nih.govrsc.org
Electrophilic Substitution Patterns Directed by the Aldehyde Moiety
The imidazo[1,2-a]pyridine (B132010) ring system, a close isomer of imidazo[1,5-a]pyridine, is known to be electron-rich, with the C-3 position being the most susceptible to electrophilic attack. researchgate.net By analogy, formylation of imidazo[1,5-a]pyridine also occurs at this position. The introduction of the aldehyde group (-CHO), which is strongly electron-withdrawing and deactivating, at the C-3 position significantly reduces the nucleophilicity of the entire heterocyclic system. This deactivation makes further electrophilic substitution reactions, such as nitration or Friedel-Crafts acylation, considerably more difficult compared to the unsubstituted parent heterocycle. Specific studies on the electrophilic substitution patterns of this compound are not widely reported, likely due to this pronounced deactivating effect.
Tandem Reaction Sequences and Cascade Processes
This compound and its precursors are valuable substrates in tandem and cascade reactions, which allow for the efficient construction of complex molecules in a single operation. For example, multicomponent reactions starting from pyridine-2-carboxaldehydes, amines, and a cyanide source can proceed through an electrochemical cascade process to yield 1-cyano-imidazo[1,5-a]pyridines. This process involves the initial formation of an imine, followed by a sequence of oxidation and cyclization steps.
Furthermore, the imidazo[1,5-a]pyridine scaffold itself can be assembled through tandem reactions. A copper-catalyzed tandem reaction between a pyridine (B92270) ketone and a benzylamine, proceeding through condensation, amination, and oxidative dehydrogenation, can yield highly substituted imidazo[1,5-a]pyridines. In another approach, imidazo[1,5-a]pyridine carbenes, generated from the parent heterocycle, can engage in tandem sequences involving nucleophilic addition and cycloaddition to produce complex, fully substituted furan (B31954) derivatives. These examples highlight the utility of the imidazo[1,5-a]pyridine framework in designing efficient, step-economical synthetic routes to diverse chemical entities.
C-H Functionalization Methodologies
The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy in organic synthesis, enabling the construction of complex molecules from simple precursors. In the context of the imidazo[1,5-a]pyridine scaffold, C-H functionalization methodologies are of significant interest for the generation of novel derivatives with potential applications in medicinal chemistry and materials science. Research in this area has explored various approaches, including metal-free reactions, to achieve regioselective functionalization of the heterocyclic core.
A notable advancement in this field is the metal-free approach for the C(sp²)–H functionalization of imidazo[1,5-a]pyridines, leading to the formation of new carbon-carbon bonds. nih.govacs.orgnih.gov This methodology has been successfully applied to introduce a methylene (B1212753) bridge between two imidazo[1,5-a]pyridine units, utilizing aldehydes as the carbon source. nih.govacs.orgnih.gov
Detailed research has demonstrated the reaction of various substituted imidazo[1,5-a]pyridines with aldehydes, including formaldehyde (B43269) and other aryl and heteroaryl aldehydes, to yield bis-imidazo[1,5-a]pyridines. nih.govacs.org The reaction proceeds via the functionalization of the C1 position of the imidazo[1,5-a]pyridine ring. nih.gov
The proposed mechanism for this transformation involves an initial acid-catalyzed reaction. An unstable cation is formed by the addition of an imidazo[1,5-a]pyridine molecule to the aldehyde. This is followed by the elimination of a water molecule to generate a reactive intermediate. This intermediate is then attacked by a second molecule of imidazo[1,5-a]pyridine, leading to the formation of a cationic species which, upon deprotonation, yields the final methylene-bridged bis-imidazo[1,5-a]pyridine product. nih.gov
The versatility of this metal-free C-H functionalization has been demonstrated through the successful reaction of a range of substituted imidazo[1,5-a]pyridines with different aldehydes, affording the corresponding products in moderate to good yields. nih.govacs.org The presence of both electron-donating and electron-withdrawing substituents on the imidazo[1,5-a]pyridine ring system is well-tolerated. nih.gov
Below are interactive data tables summarizing the research findings for the C-H functionalization of the imidazo[1,5-a]pyridine core with various aldehydes.
Table 1: Substrate Scope for the Metal-Free C-H Functionalization of Imidazo[1,5-a]pyridines with Formaldehyde nih.gov
| Entry | Imidazo[1,5-a]pyridine Substituent | Product | Yield (%) |
| 1 | 3-Pyridin-2-yl | Bis(3-(pyridin-2-yl)imidazo[1,5-a]pyridin-1-yl)methane | 83 |
| 2 | 3-(3,5-Dibromophenyl) | Bis(3-(3,5-dibromophenyl)imidazo[1,5-a]pyridin-1-yl)methane | 75 |
Table 2: Substrate Scope for the Metal-Free C-H Functionalization of 3-Phenylimidazo[1,5-a]pyridine with Various Aldehydes nih.gov
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Acetaldehyde | 1,1'-(Ethane-1,1-diyl)bis(3-phenylimidazo[1,5-a]pyridine) | Not specified |
| 2 | 4-Fluorobenzaldehyde | 1,1'-((4-Fluorophenyl)methylene)bis(3-phenylimidazo[1,5-a]pyridine) | 78 |
This metal-free C-H functionalization methodology highlights the reactivity of the imidazo[1,5-a]pyridine nucleus and provides a valuable synthetic tool for the diversification of this important heterocyclic scaffold. nih.govacs.orgnih.gov The resulting bis-heteroarene products have also been shown to act as ligands in further catalytic applications. nih.gov
Derivatization and Structure Activity Relationship Sar Studies of Imidazo 1,5 a Pyridine 3 Carbaldehyde Analogues
Synthesis of Substituted Imidazo[1,5-A]pyridine-3-carbaldehyde Derivatives
The synthesis of the imidazo[1,5-a]pyridine (B1214698) scaffold and its derivatives can be achieved through various modern and classical organic chemistry methods. The Vilsmeier-Haack reaction is a notable method for directly introducing a carbaldehyde group onto the imidazo[1,5-a]pyridine core. researchgate.net
Other synthetic strategies to access the core ring system, onto which a 3-carbaldehyde could be installed or which could be built from a pre-functionalized starting material, include:
Multi-component Reactions: An efficient, single-step, three-component coupling reaction involving substituted picolinaldehydes, amines, and formaldehyde (B43269) can produce imidazo[1,5-a]pyridinium ions under mild conditions, which are precursors to N-heterocyclic carbenes. organic-chemistry.org
Metal-Catalyzed Reactions: Copper(I) catalysis enables a direct transannulation of N-heteroaryl aldehydes with alkylamines, providing a rapid route to multifunctional imidazo[1,5-a]pyridines. organic-chemistry.org Similarly, a copper(II)-catalyzed tandem reaction can yield 1,3-diarylated imidazo[1,5-a]pyridines. organic-chemistry.org
Transition-Metal-Free Methods: An iodine-mediated sp3 C–H amination reaction has been established for synthesizing imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines in a one-pot manner. rsc.org Another metal-free approach uses a denitrogenative transannulation of pyridotriazoles with nitriles. organic-chemistry.org
Electrochemical Synthesis: A cascade electrochemical process can produce 1-cyano-substituted imidazo[1,5-a]pyridines from pyridine-2-carboxaldehydes, amines, and ammonium (B1175870) thiocyanate, where the latter serves as the cyanide source. rsc.org
Functionalization at Various Ring Positions
The imidazo[1,5-a]pyridine scaffold allows for functionalization at several positions, enabling the systematic exploration of chemical space.
C1-Position: Metal-free C-H functionalization at the C1 position has been demonstrated by using formaldehyde or other aldehydes to insert a methylene (B1212753) group, bridging two imidazo[1,5-a]pyridine molecules. nih.govnih.gov This reaction creates bis-heteroarene products that can act as ligands for transition metals like copper. nih.govacs.org
C3-Position: The 3-position is often targeted for introducing key functional groups. The synthesis of this compound itself is a key functionalization. researchgate.net This aldehyde can then be used in further reactions, such as Claisen-Schmidt condensations, to create more complex derivatives like propenones. scirp.org Substituents at the C3-position have been shown to significantly influence the catalytic activity of related imidazo[1,5-a]pyridin-3-ylidene systems. researchgate.net
Other Positions: The choice of substituted starting materials in multi-component or condensation reactions allows for the introduction of various groups on both the imidazole (B134444) and pyridine (B92270) rings of the fused system. rsc.orgacs.org
Design Principles for Tailored Biological and Material Properties
The derivatization of the imidazo[1,5-a]pyridine scaffold is guided by specific design principles to achieve desired functions.
Biological Activity:
Receptor Targeting: In the development of antagonists for the Neuropeptide S Receptor (NPSR), SAR studies revealed the critical importance of specific moieties. The preservation of a 2-methylimidazopyridium core and a thiophosphorus group was crucial for antagonist activity, while their removal or replacement led to a significant loss of potency. nih.gov
Enzyme Inhibition: For designing inhibitors of enzymes like c-Met kinase, principles such as bioisosteric replacement are employed. nih.gov For instance, replacing one heterocyclic ring system with another, like the imidazo[1,2-a]pyridine (B132010) scaffold, can modulate activity and selectivity. nih.gov The design may also aim to enhance interactions with key amino acid residues, such as the face-to-face π-stacking interaction with Tyr-1230 in the c-Met activation loop. nih.gov
Optimizing Pharmacokinetics: The design of 5-HT4 receptor partial agonists for Alzheimer's disease involved focused SAR to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties, leading to the discovery of potent, selective, and brain-penetrant lead compounds. nih.gov
Material Properties:
Ligand Design: The imidazo[1,5-a]pyridine framework can coordinate with various transition metal ions, and derivatives have been specifically designed as ligands. nih.govacs.org The C1-functionalized bis-imidazo[1,5-a]pyridines, for example, have been shown to act as effective ligands. nih.govacs.org
Photophysical Properties: Certain derivatives are known to exhibit intriguing fluorescence emission behavior, and research has focused on optimizing these photoluminescent properties by introducing electron-rich and electron-poor groups onto the imidazole ring. researchgate.net
Catalysis: Imidazo[1,5-a]pyridin-3-ylidenes have been developed as a class of N-heterocyclic carbenes (NHCs) with strong π-accepting character, making them useful as ligands in catalysis. rsc.org
The following table presents SAR data for a series of imidazo-pyridinium analogues developed as Neuropeptide S Receptor (NPSR) antagonists, illustrating the impact of structural modifications on biological activity.
| Compound | R | X | Y | Z | cAMP IC50 (µM) | Ca2+ IC50 (µM) |
| 12a | Me | S | OEt | OEt | 0.08 ± 0.01 | 0.09 ± 0.01 |
| 12b | Me | S | Ph | Ph | 0.04 ± 0.01 | 0.04 ± 0.01 |
| 12c | Me | O | Ph | Ph | >50 | >50 |
| 12d | H | S | Ph | Ph | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 13a | Me | S | 4-F-Ph | 4-F-Ph | 0.03 ± 0.01 | 0.03 ± 0.01 |
| 13b | H | S | 4-F-Ph | 4-F-Ph | 0.1 ± 0.01 | 0.1 ± 0.01 |
| Data sourced from a study on NPSR antagonists. nih.gov |
Impact of Substituent Electronic and Steric Effects on Reactivity and Functionality
The electronic and steric properties of substituents on the imidazo[1,5-a]pyridine ring play a critical role in modulating the reactivity and function of its derivatives.
Electronic Effects: In the context of catalysis, the electronic nature of substituents is paramount. For the oxidative esterification of aldehydes catalyzed by imidazo[1,5-a]pyrid-3-ylidene, it was discovered that electron-withdrawing substituents on the 3-position of the ring significantly accelerated the reaction rate. researchgate.net This highlights the tunability of the carbene's catalytic activity. Furthermore, detailed studies using rhodium complexes and DFT calculations have revealed that imidazo[1,5-a]pyridin-3-ylidenes possess strong π-accepting character due to a hybrid accepting orbital formed between the vacant p-orbital of the carbene and a π* orbital of the pyridine ring. rsc.org This electronic feature distinguishes them from conventional NHCs and can be modulated by substituents. rsc.org
Steric and Electronic Effects on Biological Activity: SAR studies often reveal a complex interplay of steric and electronic factors. For NPSR antagonists, the simple removal of a C2-methyl group (replacing Me with H) resulted in a 3 to 25-fold decrease in antagonist activity, demonstrating a significant steric and/or electronic requirement at this position for potent biological function. nih.gov Similarly, replacing a sulfur atom with oxygen in the thiophosphoryl group completely abolished activity, indicating a strong preference for the electronic properties and size of the sulfur atom. nih.gov
Effects on Synthetic Reactions: In some synthetic transformations, the reaction outcome is relatively insensitive to the electronic nature of substituents. For instance, the metal-free C-H functionalization to form methylene-bridged dimers proceeded effectively regardless of whether electron-donating or electron-withdrawing groups were present on the aromatic rings of the imidazo[1,5-a]pyridine substrates. nih.govacs.org
Applications in Medicinal Chemistry and Biological Sciences
Pharmacological Profiles of Imidazo[1,5-A]pyridine-3-carbaldehyde Derivatives
Derivatives originating from the this compound core have demonstrated a remarkable diversity of pharmacological activities. These compounds have been extensively investigated for their potential as anti-cancer, anti-inflammatory, antimicrobial, antiviral, antitubercular, and neuroprotective agents. nih.govmdpi.com
The development of novel anti-cancer agents is a primary focus of research involving Imidazo[1,5-a]pyridine (B1214698) derivatives. These compounds have shown significant cytotoxic effects against a variety of human cancer cell lines. researchgate.netnih.gov
One area of investigation involves the creation of hybrid molecules. For instance, a series of imidazo[1,5-a]pyridine-chalcone conjugates were designed and synthesized. nih.gov Among these, two compounds exhibited notable cytotoxicity against the MDA-MB-231 breast cancer cell line, with IC50 values of 4.23 ± 0.25 μM and 3.26 ± 0.56 μM. nih.gov These compounds were found to induce apoptosis and mediate mitochondrial damage through reactive oxygen species (ROS). nih.gov Further studies confirmed their anticancer activity operates through microtubule disruption. nih.gov
Another approach has been the synthesis of imidazo[1,5-a]pyridine-benzimidazole hybrids, which have been identified as inhibitors of tubulin polymerization and the PI3K/Akt signaling pathway, both critical for cancer cell proliferation. researchgate.net
Derivatives of the isomeric imidazo[1,2-a]pyridine (B132010) scaffold have also shown potent anticancer activity. Novel compounds from this class, when tested against HCC1937 breast cancer cells, demonstrated strong cytotoxic impacts with IC50 values of 45µM and 47.7µM. nih.govnih.gov These compounds were shown to cause cell cycle arrest and induce apoptosis. nih.govnih.gov Similarly, imidazo[1,2-a]pyridine-based 1H-1,2,3-triazole derivatives have been developed, with some showing more potent activity against HeLa and MCF-7 cell lines than the standard drug cisplatin. bohrium.com
Table 1: Cytotoxic Activity of Selected Imidazo[1,5-a]pyridine Derivatives
Compound Type Cancer Cell Line IC50 Value (μM) Reference Imidazo[1,5-a]pyridine-chalcone conjugate MDA-MB-231 (Breast) 4.23 ± 0.25 chemimpex.com Imidazo[1,5-a]pyridine-chalcone conjugate MDA-MB-231 (Breast) 3.26 ± 0.56 chemimpex.com Imidazo[1,2-a]pyridine derivative (IP-5) HCC1937 (Breast) 45 [8, 29] Imidazo[1,2-a]pyridine derivative (IP-6) HCC1937 (Breast) 47.7 [8, 29] Imidazo[1,2-a]pyridine-1,2,3-triazole (9d) MCF-7 (Breast) 2.35 Imidazo[1,2-a]pyridine-1,2,3-triazole (9d) HeLa (Cervical) 10.89
This compound is a valuable precursor for the synthesis of novel anti-inflammatory drugs. chemimpex.com The broader class of imidazopyridines has well-documented anti-inflammatory properties, often attributed to the inhibition of key inflammatory mediators. nih.govmdpi.com
Research on imidazo[1,2-a]pyridine derivatives has shown they can exert anti-inflammatory effects by modulating signaling pathways such as STAT3/NF-κB. nih.govnih.gov A novel derivative, when tested in breast and ovarian cancer cell lines, was found to suppress these pathways, leading to reduced levels of inflammatory cytokines. nih.govnih.gov Molecular docking studies suggest these compounds can bind to the NF-κB p50 subunit. nih.govnih.gov
Furthermore, carboxylic acid derivatives of imidazo[1,2-a]pyridines have been shown to inhibit edema in in-vivo models more efficiently than the standard anti-inflammatory drug indomethacin. researchgate.net These compounds are believed to exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical targets in inflammation. researchgate.net
The search for new antimicrobial and antifungal agents has led to the exploration of imidazo[1,5-a]pyridine derivatives. Related structures, such as imidazo[1,5-a]quinoxalines, have been synthesized and evaluated for their antimicrobial properties. nih.gov The presence of specific alkyl substituents on the pyridine (B92270) and imidazoquinoxaline systems was found to be crucial for their bacteriostatic and fungistatic activities. nih.gov Certain chloride and iodide salts of these compounds were particularly active against bacteria. nih.gov
In the realm of antifungal research, derivatives of the isomeric imidazo[1,2-a]pyridine have shown promise. Ten new 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives were synthesized from 2-substituted-1H-imidazo[1,2-a]pyridine-3-carbaldehyde. scirp.org Four of these compounds were active against a resistant strain of Candida albicans, with one derivative demonstrating a potent minimum inhibitory concentration (MIC) of 41.98 μmol/L. scirp.org Other studies have also highlighted the potential of imidazo[1,2-a]pyridine derivatives against various fungal pathogens. researchgate.net
Table 2: Antimicrobial and Antifungal Activity of Selected Imidazopyridine Derivatives
Compound Type Organism Activity (MIC) Reference Imidazo[1,2-a]pyridinyl-1-arylpropenone (10i) Candida albicans (Fungus) 41.98 μmol/L scirp.org Organoselenium imidazo[1,2-a]pyridine (207a) E. coli (Gram-negative bacteria) 2.48 μg/mL nih.gov Organoselenium imidazo[1,2-a]pyridine (207c) E. coli (Gram-negative bacteria) 10.41 μg/mL nih.gov
The imidazopyridine scaffold has been identified as a promising framework for the development of antiviral agents. nih.govmdpi.com Research into the closely related imidazo[1,5-b]pyridazine (B2384543) series has yielded compounds with potent anti-HIV-1 activity. nih.gov These derivatives were found to inhibit the HIV-1 reverse transcriptase enzyme. One exceptional compound, a 2-imidazolyl-substituted derivative, showed an IC50 of 0.65 nM against the enzyme and also inhibited viral replication in cell cultures at levels comparable to the established drug Zidovudine (AZT). nih.gov The proposed mechanism involves key interactions, including hydrogen bonding and aromatic π-orbital bonding, between the imidazopyridazine nucleus and the enzyme. nih.gov Other studies have also pointed to the antiviral potential of imidazo[4,5-c]pyridines. acs.org
Tuberculosis remains a major global health threat, and the imidazopyridine scaffold is a key area of research for new antitubercular drugs. rsc.orgresearchgate.net Derivatives of imidazo[1,5-a]quinolines have been synthesized and shown to have specific activity against Mycobacterium tuberculosis (Mtb). nih.gov In one study, two zinc complexes of these quinolines demonstrated strong in vitro activity against the Mtb H37Rv strain with IC90 values of 7.7 and 17.7 μM, respectively, while showing low cytotoxicity. nih.gov
Significant work has also been done on the isomeric imidazo[1,2-a]pyridine-3-carboxamides. acs.orgnih.govscirp.org A series of these compounds showed excellent in vitro activity (MIC < 0.035 μM) against both drug-susceptible and multidrug-resistant Mtb strains. nih.gov Another set of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides also displayed potent activity, with MIC90 values of ≤1 μM against various Mtb strains, including multi- and extensive drug-resistant types. acs.org
Table 3: Antitubercular Activity of Selected Imidazopyridine Derivatives
Compound Type Target Activity Reference Imidazo[1,5-a]quinoline-zinc complex (C1) M. tuberculosis H37Rv IC90 = 7.7 μM nih.gov Imidazo[1,5-a]quinoline-zinc complex (C7) M. tuberculosis H37Rv IC90 = 17.7 μM nih.gov Imidazo[1,2-a]pyridine carboxamide (A2, A3, A4, B1, B9) M. tuberculosis H37Rv & MDR strains MIC < 0.035 μM nih.gov 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide MDR & XDR M. tuberculosis strains MIC90 ≤ 1 μM researchgate.net
Derivatives of the imidazopyridine scaffold have shown potential in the area of neuroscience, particularly as neuroprotective agents. Research into imidazo[1,2-a]pyrazines has identified them as selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors associated with the TARP γ-8 subunit. nih.gov These receptors play a crucial role in excitatory synaptic transmission in the central nervous system. By selectively modulating these receptors, which are highly enriched in the hippocampus, these compounds are expected to function as effective anticonvulsants with an improved therapeutic profile compared to existing treatments. nih.gov This highlights the potential for developing imidazo[1,5-a]pyridine-based compounds for treating neurological disorders characterized by neuronal hyperexcitability.
Herbicidal, Antihistaminic, and Antiallergic Applications
The imidazo[1,5-a]pyridine framework has been identified as a promising scaffold in agrochemistry. Research into new imidazolidinedione derivatives has shown that bicyclic compounds based on this structure possess notable herbicidal properties. researchgate.net Specifically, 5,6-dihydroimidazo[1,5-a]pyridine derivatives demonstrated higher selectivity compared to their tetrahydroimidazo[1,5-a]pyridine counterparts, suggesting that the presence of a double bond within the pyridine ring system is important for crop safety. researchgate.net
Among the synthesized compounds, one derivative has been highlighted as a particularly promising candidate for agricultural use.
Table 1: Notable Herbicidal Imidazo[1,5-a]pyridine Derivative
| Compound Name | Application |
|---|
While the related imidazo[1,2-a]pyridine and other fused heterocyclic systems have been investigated for antihistaminic and oral antiallergic activities, specific research detailing these applications for the imidazo[1,5-a]pyridine scaffold is not prominent in the current scientific literature.
Thromboxane (B8750289) A2 Synthetase Inhibition
Derivatives of the imidazo[1,5-a]pyridine class have been identified as potent and highly specific inhibitors of thromboxane A2 synthetase. This enzyme is a key player in the biosynthesis of thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction. The inhibition of this enzyme is a therapeutic strategy for managing cardiovascular and thrombotic diseases. Structure-activity relationship (SAR) studies have identified imidazo[1,5-a]pyridine-5-hexanoic acid as the most potent compound of this series in in vitro assays. nih.gov
Antiparasitic Activity
The investigation of imidazo-fused pyridines has revealed significant biological activities across different isomers. Notably, the imidazo[1,2-a]pyridine scaffold, an isomer of the title compound's core structure, has been studied for its antiparasitic properties against pathogens such as Trichomonas vaginalis and Entamoeba histolytica. nih.govresearchgate.net However, specific studies focusing on the antiparasitic activity of the imidazo[1,5-a]pyridine scaffold itself are not extensively documented in the reviewed literature.
Mechanisms of Action at the Molecular and Cellular Level
Enzyme Inhibition Studies (e.g., Dihydrofolate Reductase, Cysteine Protease)
The imidazo[1,5-a]pyridine scaffold has been successfully utilized to develop specific enzyme inhibitors.
Cysteine Protease Inhibition: A series of 1-(2-pyridyl)imidazo[1,5-a]pyridine derivatives have been prepared and identified as cysteine protease inhibitors. rsc.org These compounds were synthesized efficiently from corresponding di-2-pyridyl ketones and substituted benzylamines. rsc.orgnih.gov Cysteine proteases are involved in various physiological and pathological processes, including parasitic life cycles and cancer progression, making them a valuable therapeutic target.
Dihydrofolate Reductase (DHFR) Inhibition: Dihydrofolate reductase is a critical enzyme in the synthesis of nucleic acids and amino acids, making it a well-established target for anticancer and antimicrobial drugs like methotrexate. nih.govdroracle.ai While various heterocyclic compounds, including pyrazolo[3,4-d]pyrimidines and other pyridine derivatives, have been developed as DHFR inhibitors, research specifically identifying imidazo[1,5-a]pyridine-based compounds as inhibitors of this enzyme is not prominent in the surveyed literature. nih.govresearchgate.net
Receptor Binding and Signaling Pathway Modulation
Imidazo[1,5-a]pyridine derivatives have been discovered as potent and selective modulators of nuclear receptors, specifically the Retinoic acid receptor-related orphan receptor gamma (RORc or RORγ). nih.gov RORc is a key transcription factor that regulates the production of the pro-inflammatory cytokine Interleukin-17 (IL-17), which is implicated in the pathology of various autoimmune diseases.
A series of imidazo[1,5-a]pyridine compounds were developed as RORc inverse agonists, which function by repressing the receptor's activity. nih.gov The most effective compounds from this series demonstrated high potency and significant selectivity for RORc over other related nuclear receptors. nih.gov This discovery highlights the potential of the imidazo[1,5-a]pyridine scaffold in developing therapies for autoimmune conditions by modulating key signaling pathways.
Table 2: Potent Imidazo[1,5-a]pyridine RORc Inverse Agonists
| Compound ID | Description | Potency / Selectivity |
|---|---|---|
| GNE-0946 (9) | An imidazo[1,5-a]pyridine derivative. | Potent suppression of IL-17 production and >300-fold selectivity for RORc. nih.gov |
| GNE-6468 (28) | An imidazo[1,5-a]pyrimidine (B3256623) derivative. | Potent suppression of IL-17 production and >300-fold selectivity for RORc. nih.gov |
The favorable potency and selectivity of these compounds support their use as chemical tools to further investigate the biological role of RORc. nih.gov
DNA Interaction and Alkylation Mechanisms
The mechanisms of action for biologically active heterocyclic compounds can sometimes involve direct interaction with DNA, such as intercalation (inserting between base pairs) or alkylation (forming covalent bonds). For instance, certain metal complexes incorporating imidazole-based ligands have been shown to bind and cleave DNA. rsc.org Additionally, some derivatives of the related imidazo[1,2-a]pyridine scaffold have been reported to induce DNA damage in cancer cells. nih.gov However, based on the reviewed scientific literature, DNA interaction and alkylation are not widely reported as the primary mechanism of action for the biological activities of the core imidazo[1,5-a]pyridine scaffold.
Cell Cycle Arrest Induction (e.g., G2/M phase)
Certain derivatives of the imidazo[1,5-a]pyridine scaffold have demonstrated the ability to halt the cell division process. Specifically, a series of imidazo[1,5-a]pyridine-benzimidazole hybrids were found to induce cell cycle arrest during the G2/M phase in human tumor cell lines. nih.gov Flow cytometric analysis of cancer cells treated with these compounds revealed a significant accumulation of cells in this phase, preventing them from proceeding into mitosis and thus inhibiting proliferation. nih.gov This mechanism is a critical target in cancer therapy, as it selectively stops the growth of rapidly dividing cancer cells.
Apoptosis Induction Pathways (e.g., p53, p21, γ-H2AX)
Beyond halting the cell cycle, imidazo[1,5-a]pyridine derivatives can induce programmed cell death, or apoptosis. The apoptotic effects of imidazo[1,5-a]pyridine-benzimidazole hybrids have been confirmed through various analyses, including Hoechst staining, which reveals characteristic nuclear changes, and evidence of mitochondrial membrane potential disruption, cytochrome c release, and caspase 9 activation. nih.gov
While detailed pathway analysis for the [1,5-a] isomer is still emerging, studies on the related imidazo[1,2-a]pyridine scaffold provide insight into likely mechanisms. In those derivatives, apoptosis is often mediated through the p53 and p21 pathways. nih.govwaocp.org The tumor suppressor protein p53 can trigger the transcription of p21, which in turn inhibits cyclin-dependent kinases, leading to cell cycle arrest and apoptosis. nih.govnih.gov Furthermore, the phosphorylation of histone H2AX to form γ-H2AX is an early marker of DNA damage-induced apoptosis. nih.gov This response, often linked to replication stress, can activate the p53/p21 pathway, establishing a role for H2AX in mediating cell cycle arrest. nih.gov
Tubulin Polymerization Inhibition
A primary mechanism of action for some imidazo[1,5-a]pyridine hybrids is the disruption of the cellular cytoskeleton. These compounds have been identified as effective inhibitors of tubulin polymerization. nih.govnih.gov By binding to tubulin, they prevent the formation of microtubules, which are essential for maintaining cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division. The inhibition of microtubule assembly in human breast cancer cells (MCF-7) has been demonstrated through immunofluorescence analysis. nih.gov Molecular docking simulations further suggest that these compounds interact with the colchicine (B1669291) binding site on tubulin, disrupting its normal function. nih.gov
The inhibitory concentration (IC50) for tubulin polymerization has been quantified for lead compounds, with some imidazo[1,5-a]pyridine-benzimidazole hybrids showing potent activity.
| Compound | Tubulin Polymerization IC50 (μM) |
| Hybrid 5d | 3.25 |
| Hybrid 5l | 1.71 |
| Data sourced from a study on imidazo[1,5-a]pyridine-benzimidazole hybrids. nih.gov |
PI3K/Akt Pathway Inhibition
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial cascade that promotes cell survival and proliferation and is often dysregulated in cancer. Imidazo[1,5-a]pyridine-benzimidazole hybrids have been developed as inhibitors of this pathway. nih.gov Treatment of cancer cells with these compounds leads to a marked decrease in the levels of phosphorylated Akt (p-Akt), a key activated component of the pathway. nih.gov This inhibition disrupts the downstream signaling that would normally suppress apoptosis and promote cell growth. The broader class of imidazopyridines, including the [1,2-a] isomers, are well-documented as inhibitors of the PI3K/Akt/mTOR pathway, suggesting this is a common therapeutic target for this family of compounds. nih.govsci-hub.cat
In Vitro and In Vivo Biological Evaluation Methodologies
The assessment of the biological activity of imidazo[1,5-a]pyridine derivatives relies on a set of standardized laboratory techniques designed to measure cytotoxicity and antimicrobial effects.
Cytotoxicity Assays (e.g., Brine Shrimp Bioassay, Human Tumor Cell Lines)
A primary method for preliminary toxicity screening is the brine shrimp lethality bioassay. jomped.orgnih.gov This simple, rapid, and cost-effective assay uses brine shrimp (Artemia salina) nauplii to assess the general toxicity of a compound. nih.govresearchgate.net The assay determines the concentration of a substance that is lethal to 50% of the shrimp population (LC50) over a 24-hour period. researchgate.net A strong correlation has been established between brine shrimp toxicity and cytotoxicity against human cancer cell lines, making it a useful initial screening tool. jomped.orgresearchgate.net
For more specific anticancer evaluation, cytotoxicity is measured against a panel of human tumor cell lines. nih.gov Assays such as the Sulforhodamine B (SRB) or MTT assay are commonly used. jomped.org These colorimetric assays measure cell proliferation and viability, allowing for the calculation of the GI50 (concentration for 50% growth inhibition). For example, imidazo[1,5-a]pyridine-benzimidazole hybrids were evaluated against sixty human tumor cell lines, with some compounds showing significant cytotoxic activity at micromolar concentrations. nih.gov
| Compound | Cell Line | GI50 (μM) Range |
| Hybrid 5d | 60 Human Tumor Cell Lines | 1.06 - 14.9 |
| Hybrid 5l | 60 Human Tumor Cell Lines | 0.43 - 7.73 |
| Data reflects the range of growth inhibition across a panel of sixty cancer cell lines. nih.gov |
Antimicrobial Susceptibility Testing (e.g., Microdilution Method)
To evaluate the antimicrobial potential of compounds from the imidazopyridine family, antimicrobial susceptibility tests are performed. nih.gov A standard method is the broth microdilution technique, which is used to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium or fungus. This systematic approach allows for the quantitative assessment of a compound's potency against various microbial strains. nih.gov
DNA Cleavage Studies
While direct studies on the DNA cleavage activity of Schiff bases derived from this compound are not extensively documented in publicly available literature, the broader class of Schiff base metal complexes derived from heterocyclic aldehydes has been widely investigated for their ability to interact with and cleave DNA. nih.govnih.govnih.govijpsr.comresearchgate.net These studies provide a strong foundation for postulating the potential of analogous complexes of this compound derivatives.
The general mechanism of DNA cleavage by such complexes often involves the metal center, which can participate in redox reactions to generate reactive oxygen species (ROS) like hydroxyl radicals. These ROS can then attack the deoxyribose sugar or the nucleobases of the DNA, leading to strand scission. The Schiff base ligand itself plays a crucial role in tuning the properties of the metal complex, including its ability to bind to DNA and its redox potential.
Studies on metal complexes of Schiff bases derived from other heterocyclic aldehydes, such as those from imidazole-2-carboxaldehyde and quinoline-3-carbaldehyde, have demonstrated significant DNA cleavage activity. nih.govnih.gov For instance, Co(II), Ni(II), Cu(II), and Zn(II) complexes of a Schiff base derived from imidazole-2-carboxaldehyde and 4-aminoantipyrine (B1666024) were shown to exhibit DNA cleavage capabilities. nih.gov Similarly, ternary copper(II) complexes of isoxazole (B147169) Schiff bases have been reported to cleave supercoiled plasmid DNA. nih.gov It is hypothesized that Schiff base complexes derived from this compound could exhibit similar or enhanced DNA cleavage activity due to the unique electronic and structural features of the imidazo[1,5-a]pyridine nucleus.
The following table summarizes the DNA cleavage activity of some representative Schiff base metal complexes, providing a basis for the expected activity of this compound derivatives.
| Ligand System | Metal Ion(s) | Target DNA | Observed Activity |
| Schiff base of imidazole-2-carboxaldehyde and 4-aminoantipyrine | Co(II), Ni(II), Cu(II), Zn(II) | Not Specified | DNA cleavage activity investigated. nih.gov |
| Schiff base of 2-thioxo-1,2-dihydroquinoline-3-carbaldehyde | Cu(II), Co(II), Ni(II), Zn(II) | Plasmid pBR322 | Metal complexes showed DNA cleavage activity. nih.gov |
| Schiff bases of isoxazoles | Cu(II) | pBR322 | Capable of cleaving supercoiled plasmid DNA. nih.gov |
| Schiff base of pyrimidine-4-one | Ni(II), Zn(II), Cu(II), Pt(II) | CT-DNA | All compounds showed complete cleavage of CT-DNA. ijpsr.com |
Flow Cytometric Analysis
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells, providing valuable insights into the cell cycle, apoptosis, and other cellular processes. In the context of anticancer drug discovery, it is frequently employed to evaluate the mechanism of action of novel therapeutic agents.
While direct flow cytometric analysis of this compound has not been specifically reported, studies on derivatives of the isomeric imidazo[1,2-a]pyridine and, more importantly, on hybrids of imidazo[1,5-a]pyridine have demonstrated the utility of this analytical method. For example, a series of imidazo[1,5-a]pyridine-benzimidazole hybrids were synthesized and evaluated for their cytotoxic activity. rsc.org Flow cytometric analysis of cancer cells treated with these hybrids revealed that they induce cell cycle arrest at the G2/M phase and promote cell death via apoptosis. rsc.org
Another study on novel imidazo[1,2-a]pyridine derivatives showed that they inhibit the proliferation of melanoma and cervical cancer cells, with flow cytometry confirming that the lead compound induced G2/M cell cycle arrest and a significant increase in apoptosis. nih.gov These findings strongly suggest that derivatives of this compound, particularly Schiff bases and their metal complexes, are likely to exert cytotoxic effects on cancer cells that can be effectively quantified and characterized using flow cytometry.
The table below presents findings from flow cytometric analyses of related imidazopyridine derivatives, highlighting the potential readouts for derivatives of this compound.
| Compound Class | Cell Line(s) | Key Findings from Flow Cytometry |
| Imidazo[1,5-a]pyridine-benzimidazole hybrids | Various human tumor cells | Arrested cell cycle at G2/M phase and induced apoptosis. rsc.org |
| Imidazo[1,2-a]pyridine derivatives | A375, WM115 (Melanoma), HeLa (Cervical) | Induced G2/M cell cycle arrest and intrinsic apoptosis. nih.gov |
| Other Imidazo[1,2-a]pyridine derivatives | HCC1937 (Breast cancer) | Investigated for cell cycle arrest and apoptosis. nih.gov |
| Novel Imidazo[1,2-a]pyridine compounds | NCI-H358 (KRAS G12C-mutated) | Cellular evaluation performed. rsc.org |
Ligand Design and Metal Complexation in Biological Contexts
The imidazo[1,5-a]pyridine scaffold is an attractive platform for the design of ligands for metal complexation due to the presence of multiple nitrogen atoms that can act as coordination sites. The introduction of a carbaldehyde group at the 3-position further enhances its versatility, allowing for the facile synthesis of Schiff base ligands with various donor atoms (e.g., N, O, S) through condensation with primary amines. These polydentate ligands can then be used to form stable complexes with a wide range of transition metals.
The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands. nih.gov This enhancement is attributed to several factors, including changes in the lipophilicity, which can affect cellular uptake, and the ability of the metal ion to participate in redox reactions or to bind to biological targets with high affinity.
For instance, gold(III) complexes of imidazo[1,2-a]pyridine derivatives have been synthesized and shown to interact with DNA via an intercalation mode. nih.gov The design of such complexes is guided by the desire to create molecules that can selectively target and interact with biological macromolecules like DNA or proteins. Furthermore, palladium(II) and platinum(II) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands have been synthesized and characterized, demonstrating the coordination potential of this heterocyclic system.
The aldehyde functionality of this compound is a key feature for creating multidentate ligands. Schiff bases derived from this aldehyde can act as chelating agents, forming stable complexes with metals such as copper, nickel, cobalt, and zinc. These complexes have potential applications as therapeutic agents, with their biological activity being tunable by modifying the substituents on both the imidazopyridine core and the amine precursor of the Schiff base.
The following table lists some of the metals that have been complexed with imidazopyridine-based ligands and the general nature of the resulting complexes.
| Imidazopyridine Ligand Type | Metal Ion(s) | Coordination Mode/Complex Type |
| Imidazo[1,2-a]pyridine derivatives | Au(III) | Intercalation with DNA. nih.gov |
| 3-Substituted 1-(2-pyridyl)imidazo[1,5-a]pyridines | Pd(II), Pt(II) | N,N-bidentate chelation. |
| Imidazo[1,5-a]pyridine-based N-heterocyclic carbenes | Ni(II) | Pyridine-chelated NHC complexes. mdpi.com |
| Schiff base of imidazole-2-carboxaldehyde | Co(II), Ni(II), Cu(II), Zn(II) | Bidentate coordination through azomethine and imidazole (B134444) nitrogens. nih.gov |
Contributions to Material Science and Optoelectronic Technologies
Development of Fluorescent Probes and Emissive Dyes
The stable and compact structure of the imidazo[1,5-a]pyridine (B1214698) core makes it an excellent foundation for creating fluorescent probes and emissive dyes. nih.govmdpi.com These compounds are utilized in diverse areas such as chemical biology and coordination chemistry. nih.govmdpi.com Imidazo[1,5-a]pyridine-3-carbaldehyde and its derivatives serve as crucial building blocks in the synthesis of these fluorescent molecules. chemimpex.comchemimpex.com
Researchers have successfully synthesized various imidazo[1,5-a]pyridine-based fluorophores. nih.govmdpi.com For instance, a series of five emissive probes based on this scaffold were prepared, including both monomeric and dimeric structures. nih.gov These probes have shown potential as fluorescent membrane probes, which are important for studying cellular health and biochemical pathways by monitoring membrane dynamics and fluidity. nih.govmdpi.com
The versatility of the scaffold is further demonstrated by its incorporation into sophisticated probe designs. A near-infrared (NIR) fluorescent probe based on a Förster resonance energy transfer (FRET) mechanism was developed using an imidazo[1,5-a]pyridine donor and a benzopyrylium acceptor. mdpi.com This particular probe was designed for the detection and imaging of sulfur dioxide (SO2) in the mitochondria of living cells, showcasing the scaffold's utility in creating targeted biological sensors. mdpi.com Additionally, donor-acceptor (D–π–A) push-pull fluorophores featuring a 1,3-diphenylimidazo[1,5-a]pyridine donor have been designed, exhibiting strong greenish-yellow emission and finding applications as pH sensors for acidic volatile organic compounds. rsc.org
Applications in Organic Semiconductors and Optoelectronic Devices
The unique electronic properties of imidazo[1,5-a]pyridine derivatives make them suitable for use in advanced materials, including organic semiconductors. chemimpex.com The scaffold is increasingly explored for its potential in optoelectronic devices. nih.govmdpi.com Specifically, compounds derived from this core are considered for applications in organic light-emitting devices (OLEDs). chemimpex.comresearchgate.net
The strong emissive properties of these compounds are central to their application in optoelectronics. nih.govmdpi.com For example, D–π–A fluorophores containing the imidazo[1,5-a]pyridine scaffold have been successfully used as organic downconverter materials in the fabrication of hybrid white light-emitting diodes (WLEDs). rsc.org One such WLED demonstrated excellent luminous efficiency and a high color rendering index (CRI) of approximately 90%, highlighting the practical potential of these materials in solid-state lighting technologies. rsc.org The inherent photo and thermal stability of the imidazo[1,5-a]pyridine moiety further enhances its suitability for these demanding applications. nih.govmdpi.com
Luminescence Properties and Photophysical Studies
Derivatives of imidazo[1,5-a]pyridine are known for their remarkable photophysical properties, which are the subject of extensive research. nih.govmdpi.com A key characteristic of this class of compounds is their tendency to exhibit a large Stokes shift, which is the difference between the maxima of the absorption and emission spectra. nih.govrsc.org This property is highly desirable for fluorescent probes as it minimizes self-absorption and improves signal detection.
Photophysical investigations have revealed that these fluorophores often display significant solvatochromism, where the color of their emission changes with the polarity of the solvent. nih.govrsc.org This behavior is attributed to an intramolecular charge transfer (ICT) character in the excited state. rsc.org For example, a study of several imidazo[1,5-a]pyridine-based fluorophores showed a wide Stokes shift exceeding 5000 cm⁻¹, and in some D-π-A systems, this shift can be as large as ~7000 cm⁻¹. nih.govrsc.org
Quantum yields (QY), a measure of emission efficiency, can be quite high for these compounds. While some dimeric analogs show moderate QYs of 0.12 to 0.38 in solution, certain D-π-A derivatives exhibit quantum yields around 70% in solution and thin-film matrices, and an exceptional absolute quantum yield of 93% in the solid state. nih.govrsc.org This high solid-state efficiency is particularly valuable for applications like OLEDs. rsc.org Another notable development is a FRET-based NIR probe with an ultra-large Stokes shift of 460 nm and an emission shift of 285 nm upon analyte detection. mdpi.com
Table 1: Photophysical Properties of Selected Imidazo[1,5-a]pyridine-Based Fluorophores
| Compound/Probe | Max Absorption (λabs) | Max Emission (λem) | Stokes Shift (cm-1) | Quantum Yield (Φ) | Reference |
| Dimeric Analog 2 | 388 nm (in THF) | 520 nm (in THF) | >5000 | 0.12 | nih.gov |
| Dimeric Analog 3 | 390 nm (in THF) | 540 nm (in THF) | >5000 | 0.18 | nih.gov |
| Dimeric Analog 4 | 388 nm (in THF) | 530 nm (in THF) | >5000 | 0.38 | nih.gov |
| BPy-1 | ~400 nm (in THF) | 520 nm (in THF) | ~7000 | ~0.70 | rsc.org |
| BPy-FL | ~390 nm (in THF) | 458 nm (in THF) | - | - | rsc.org |
| BPy-FL (Solid State) | - | 510 nm | - | 0.93 | rsc.org |
Coordination Polymers for Ion Sensing
The imidazo[1,5-a]pyridine skeleton, with its multiple nitrogen-based linker sites, can coordinate with different metal ions to form a wide array of coordination motifs. mdpi.com This capability has been leveraged to synthesize novel coordination polymers. Recently, the first examples of Zn(II)-coordination polymers incorporating a linear ditopic imidazo[1,5-a]pyridine derivative were successfully synthesized and characterized. mdpi.com
While the initial research has focused on the structural aspects of these coordination polymers, their development opens up possibilities for applications in ion sensing. mdpi.com The inherent fluorescence of the imidazo[1,5-a]pyridine moiety can be modulated by the coordination of metal ions, providing a mechanism for sensing. Furthermore, fluorophores based on this scaffold have already been demonstrated as effective fluorescent pH sensors for detecting highly acidic volatile compounds, a process that relies on sensing H+ ions. rsc.org The emission of these sensors shifts from greenish-yellow (pH > 4) to orange (pH < 4), providing a clear visual signal. rsc.org
Design of Squaraine Dyes with Imidazo[1,5-A]pyridine Scaffolds
The imidazo[1,5-a]pyridine framework has been used to create novel classes of dyes, including squaraines. capes.gov.brresearchgate.net Squaraine dyes are known for their intense and narrow absorption bands, typically in the red to near-infrared region, making them valuable for various applications. nih.gov
A novel class of unsymmetrical squaraines has been synthesized through the condensation of a semisquaraine derived from 3-methylimidazo[1,5-a]pyridine (B1621335) with various heterocyclic compounds containing active methyl groups. capes.gov.br The starting material, 3-methylimidazo[1,5-a]pyridine, can be formylated via a Vilsmeier-Haack reaction to produce an aldehyde, demonstrating a synthetic pathway from derivatives related to the title compound. researchgate.net
The incorporation of the imidazo[1,5-a]pyridine ring into the squaraine structure influences its spectral properties. capes.gov.br Quantum-chemical calculations have been performed to understand the relationship between the molecular constitution and the electronic structure and transitions of these dyes. capes.gov.br The design of such dyes allows for the fine-tuning of their absorption and emission characteristics, which is crucial for applications like photodynamic therapy and molecular sensing. researchgate.netnih.gov
Role in Catalysis and Organic Synthetic Building Blocks
Imidazo[1,5-A]pyridine-3-carbaldehyde as a Versatile Synthetic Intermediate
This compound is a highly valuable and versatile intermediate in organic synthesis. The imidazo[1,5-a]pyridine (B1214698) scaffold itself is a significant structural component in many pharmaceuticals and agrochemicals, prompting extensive research into its synthesis. rsc.org The aldehyde functional group at the 3-position provides a reactive site for a multitude of chemical transformations, allowing for the construction of a wide array of derivatives.
Various synthetic strategies have been developed to access the core imidazo[1,5-a]pyridine structure, often involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. rsc.org For instance, copper(I)-catalyzed direct transannulation of N-heteroaryl aldehydes with alkylamines using oxygen as an oxidant provides a rapid route to multifunctional imidazo[1,5-a]pyridines. organic-chemistry.org Another approach involves a three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde (B43269), which yields imidazo[1,5-a]pyridinium ions under mild conditions. organic-chemistry.orgorganic-chemistry.org These pyridinium (B92312) ions are direct precursors to the catalytically important N-heterocyclic carbenes. The aldehyde functionality of this compound can be preserved during certain synthetic routes, such as copper-catalyzed oxidative cyclization, making it a precursor for creating new chemical motifs. nih.gov
The versatility of the imidazo[1,5-a]pyridine skeleton allows for the synthesis of not only carbenes but also N-heterocyclic olefins (NHOs), which are strong carbon σ-donors used as ligands and nucleophiles. nih.gov The strategic placement of substituents on the imidazo[1,5-a]pyridine ring system, facilitated by intermediates like the 3-carbaldehyde, allows for fine-tuning of the electronic and steric properties of the resulting molecules for various applications. acs.org
Ligand Design for Transition Metal Catalysis
The imidazo[1,5-a]pyridine framework, accessible from the 3-carbaldehyde, is a cornerstone for designing advanced ligands for transition metal catalysis. acs.org These ligands play a crucial role in enhancing the stability and activity of metal catalysts for a wide range of chemical transformations.
N-Heterocyclic Carbenes (NHCs) Derived from Imidazo[1,5-A]pyridines
N-Heterocyclic carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and the stability they impart to metal complexes. organic-chemistry.orgacs.org The imidazo[1,5-a]pyridine skeleton provides a versatile platform for creating novel and stable NHCs. sigmaaldrich.comnih.gov These are often referred to as imidazo[1,5-a]pyridin-3-ylidenes (ImPy). sigmaaldrich.comresearchgate.net
The synthesis of precursors to these NHCs, specifically imidazo[1,5-a]pyridinium salts, can be efficiently achieved through a three-component reaction involving picolinaldehydes, which are structurally related to this compound. organic-chemistry.org This method allows for the incorporation of diverse functional groups and even chiral substituents, leading to a wide variety of unsymmetrical NHC ligands. organic-chemistry.org These ligands are valuable in homogeneous catalysis for their tunable steric and electronic properties. organic-chemistry.org The resulting Rh(I) mono- and bis-carbene complexes, as well as derivatives from mesoionic carbenes, have been successfully synthesized and characterized, demonstrating the practical utility of this scaffold. sigmaaldrich.comresearchgate.net The imidazo[1,5-a]pyridine framework can also be functionalized to create multidentate NHC ligands for more complex catalytic applications. organic-chemistry.org
π-Accepting Carbene Ligands and Electronic Character Evaluation
A key feature of NHCs derived from imidazo[1,5-a]pyridines is their significant π-accepting character, which distinguishes them from conventional NHCs like those based on imidazole (B134444). rsc.orgdntb.gov.ua This property arises from the fusion of the imidazole and pyridine (B92270) rings. rsc.org The π-accepting ability is crucial as it allows for the stabilization of electron-rich metal centers and can influence the reactivity and selectivity of catalytic cycles.
The electronic character of these imidazo[1,5-a]pyridin-3-ylidene ligands has been systematically evaluated using various techniques:
NMR Spectroscopy: Downfield shifts in the ¹³C NMR spectra of the carbene carbons and the olefinic protons and carbons in Rh(NHC)(cod)Cl complexes, compared to conventional NHC complexes, indicate a stronger π-accepting nature. rsc.orgresearchgate.net
IR Spectroscopy: The stretching frequency of the trans-carbonyl moiety in Rh(NHC)(CO)₂Cl complexes appears at a higher wavenumber for imidazo[1,5-a]pyridine-based NHCs, which is another indicator of strong π-accepting character. rsc.orgresearchgate.net
Selenium Adducts: The combination of the ⁷⁷Se NMR chemical shift and the ¹J(C-Se) coupling constant in selenourea (B1239437) derivatives provides a rigorous method for evaluating the electronic properties of these carbenes. rsc.orgrsc.org
DFT Calculations: Computational studies have revealed that a hybrid accepting orbital, formed from the vacant p-orbital of the carbene and a π* orbital of the pyridine ring, leads to a significant increase in π-accepting ability without a major loss of σ-donating strength. rsc.orgrsc.org
The ability to introduce different substituents at the C1-position of the imidazo[1,5-a]pyridine ring allows for the fine-tuning of these electronic properties. rsc.orgrsc.org This tunability was demonstrated in the Rh-catalyzed polymerization of phenylacetylene, where ligands with strong π-accepting character showed high catalytic activity. rsc.org
| Parameter | Observation for Imidazo[1,5-a]pyridin-3-ylidenes | Interpretation |
| ¹³C NMR (Carbene Carbon) | Upfield shift compared to conventional NHCs | Increased electron density on carbene carbon due to efficient metal-to-ligand back-donation. rsc.org |
| ¹³C & ¹H NMR (trans-olefin) | Downfield shift in Rh(NHC)(cod)Cl complexes | Stronger π-accepting character of the ligand. rsc.orgresearchgate.net |
| IR (trans-CO stretch) | Higher wavenumber in Rh(NHC)(CO)₂Cl complexes | Stronger π-accepting character of the ligand. rsc.orgresearchgate.net |
| ⁷⁷Se NMR & ¹J(C-Se) | Unique values for selenourea adducts | Provides a rigorous evaluation of electronic character. rsc.org |
| DFT Calculations | Presence of a hybrid accepting orbital (p-orbital + π* orbital) | Significantly increased π-accepting character. rsc.orgrsc.org |
Chelating Properties with Heavy Metals
The imidazo[1,5-a]pyridine scaffold is not only a source of monodentate ligands but can also be incorporated into multidentate, chelating ligand systems. These chelating ligands can form stable complexes with a variety of transition metals, including heavy metals. The ability to form such complexes is crucial for developing robust catalysts and materials. uva.es
For example, 3-(pyridin-2-yl)imidazo[1,5-a]pyridine, a derivative conceptually linked to the carbaldehyde, acts as a versatile chelating ligand towards a wide range of metals. uva.es It can coexist with various other ligands, from soft ones like iodide and phosphine (B1218219) to hard ones like nitrogen and oxygen donors. uva.es This versatility has been demonstrated in the synthesis of complexes with metals such as manganese, rhenium, molybdenum, and ruthenium. uva.es
Furthermore, the imidazo[1,5-a]pyridine framework can coordinate with transition metal ions like Ni, Co, Pd, and Cu, leading to a vast number of metal complexes with diverse coordination motifs. nih.govacs.org Bidentate NHC ligand systems derived from this scaffold can provide enhanced stability through the chelate effect, which is beneficial for catalytic transformations. mdpi.com Specifically, pyridine-chelated Imidazo[1,5-a]pyridine NHC nickel(II) complexes have been developed for the synthesis of acrylate (B77674) from ethylene (B1197577) and CO₂. mdpi.com
Use in Multi-Component Catalytic Reactions
This compound and its precursors are central to efficient multi-component reactions for synthesizing catalytic precursors. A notable example is the three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde. organic-chemistry.org This reaction produces imidazo[1,5-a]pyridinium ions in high yields under mild conditions. organic-chemistry.orgorganic-chemistry.org
This one-step method is highly advantageous as it:
Circumvents the harsh conditions and poor yields associated with previous synthetic techniques. organic-chemistry.org
Allows for the incorporation of a wide range of functional groups and chiral substituents, enabling the creation of structurally diverse NHC ligands. organic-chemistry.org
Facilitates the synthesis of chelating and oligomeric NHC precursors through the use of polyamines. organic-chemistry.org
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Imidazo[1,5-a]pyridine-3-carbaldehyde in solution. Both ¹H and ¹³C NMR are routinely employed to confirm the compound's synthesis and purity. rsc.org The spectra provide a detailed map of the carbon and hydrogen framework of the molecule.
The ¹H NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aldehyde proton (-CHO) typically appears as a singlet in the downfield region, usually between 9-10 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the fused aromatic ring system will resonate in the aromatic region (typically 7-9 ppm), with their specific chemical shifts and coupling patterns being dictated by their position relative to the nitrogen atoms and the aldehyde substituent.
The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbon of the aldehyde group is highly deshielded and is expected to appear significantly downfield, often in the range of 180-195 ppm. The carbons of the imidazo[1,5-a]pyridine (B1214698) core resonate in the aromatic region, with their precise shifts influenced by the heteroatoms.
Table 1: Predicted NMR Spectral Data for this compound
| Atom Type | Technique | Expected Chemical Shift (δ) Range (ppm) | Notes |
|---|---|---|---|
| Aldehyde Proton | ¹H NMR | 9.0 - 10.5 | Singlet, highly deshielded. |
| Aromatic Protons | ¹H NMR | 7.0 - 9.0 | Complex splitting patterns (doublets, triplets) based on position and coupling. |
| Aldehyde Carbon | ¹³C NMR | 180 - 195 | Carbonyl carbon, highly deshielded. |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions. While the specific single-crystal X-ray structure for this compound is not widely reported in scientific literature, analysis of related imidazo[1,5-a]pyridine derivatives allows for a confident prediction of its key structural features. researchgate.net
The core imidazo[1,5-a]pyridine ring system is expected to be essentially planar due to its aromatic nature. The aldehyde substituent at the 3-position would also lie in or close to this plane to maximize conjugation. This planarity influences the crystal packing, which is often stabilized by π–π stacking interactions between the aromatic rings of adjacent molecules. The presence of the aldehyde's oxygen atom and the ring's nitrogen atoms provides sites for potential hydrogen bonding interactions if suitable donor atoms are present in the crystal lattice.
Vibrational Spectroscopy (e.g., FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Each type of bond and functional group has a characteristic vibrational frequency.
The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1680-1710 cm⁻¹. Other key diagnostic peaks include the C-H stretch of the aldehyde group, which appears as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the stretching vibrations of the C=C and C=N bonds within the fused heterocyclic rings appear in the 1450-1650 cm⁻¹ region.
Table 2: Predicted FT-IR Data for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O Stretch | Aldehyde | 1680 - 1710 | Strong |
| C-H Stretch | Aldehyde | ~2720 and ~2820 | Weak to Medium |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, is particularly useful. rsc.org
This method provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula (C₈H₆N₂O). The technique measures the mass-to-charge ratio (m/z) of the ionized molecule. In a typical positive-ion mode ESI-HRMS experiment, the compound would be observed as the protonated molecule, [M+H]⁺. The experimentally measured m/z value can be compared to the theoretically calculated value to confirm the compound's identity with high confidence.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₆N₂O |
| Monoisotopic Mass | 146.04801 Da |
| Expected Ion (ESI+) | [M+H]⁺ |
Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis Absorption, Fluorescence Spectroscopy)
The imidazo[1,5-a]pyridine scaffold is known for its interesting photophysical properties, often exhibiting strong fluorescence. researchgate.netmdpi.com Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides insight into the electronic transitions within the molecule.
The UV-Vis absorption spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the conjugated aromatic system. tandfonline.com The presence of the electron-withdrawing aldehyde group at the 3-position is expected to influence the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission wavelengths compared to the unsubstituted parent heterocycle.
Many imidazo[1,5-a]pyridine derivatives are known to be highly fluorescent, with applications as emitters in organic light-emitting diodes (OLEDs) and as fluorescent probes. tandfonline.comresearchgate.net These compounds often display a large separation between their absorption and emission maxima, known as a large Stokes shift, which is a desirable property for fluorescent materials. tandfonline.com The fluorescence properties, including quantum yield and lifetime, are sensitive to the molecular environment and substitution pattern on the heterocyclic core. mdpi.com
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Electronic Structure and Properties
DFT calculations performed on imidazo[1,5-a]pyridin-3-ylidenes, which are structurally related to the carbaldehyde, have revealed significant insights into their electronic nature. These studies have shown that the imidazo[1,5-a]pyridine (B1214698) backbone has a profound effect on the electronic character of substituents. nih.gov For instance, DFT calculations demonstrated the presence of a hybrid accepting orbital composed of a vacant p-orbital of the carbene and a π* orbital of the pyridine (B92270) ring. nih.govrsc.org This unique orbital arrangement leads to a notable increase in the π-accepting character of the molecule. nih.govrsc.org This strong π-accepting nature has been experimentally corroborated by techniques such as 13C NMR and IR spectroscopy on related rhodium complexes. nih.govrsc.org
The electronic properties of imidazo[1,5-a]pyridine derivatives are also influenced by the nature and position of substituents. Studies on various substituted imidazo[1,5-a]pyridines have shown that the absorption and emission spectra are primarily due to π–π* electronic transitions. unito.it The introduction of electron-withdrawing groups, such as a carboxylic acid, can induce new electronic transitions with a marked charge-transfer character. unito.it
| Computational Method | Key Finding | Reference |
|---|---|---|
| DFT | Presence of a hybrid accepting orbital (vacant p-orbital and pyridine π* orbital) | nih.govrsc.org |
| DFT | Significantly increased π-accepting character | nih.govrsc.org |
| DFT | Absorption and emission spectra are mainly due to π–π* electronic transitions | unito.it |
Analysis of Electronic Transitions (e.g., TD-DFT, NTOs)
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited-state properties and electronic transitions of molecules. For imidazo[1,2-a]pyridine-based dyes, which are structurally similar, TD-DFT studies have been employed to understand the impact of substituents and solvent media on their photophysical properties. researchgate.net These calculations help in analyzing the nature of electronic transitions, such as intramolecular charge transfer (ICT), which is crucial for the design of fluorescent probes and materials.
While specific TD-DFT and Natural Transition Orbital (NTO) analyses for Imidazo[1,5-a]pyridine-3-carbaldehyde are not extensively detailed in the provided results, the principles from related compounds are applicable. For instance, in substituted 1-phenylimidazo[1,5-a]pyridines, TD-DFT calculations have confirmed that the main absorption bands originate from π–π* electronic transitions, with some transitions exhibiting a limited intramolecular charge-transfer character. unito.it The addition of an aryl ring at certain positions was found to have a limited effect on the photophysical properties, a finding supported by DFT calculations. unito.it
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug discovery for understanding how a ligand, such as an imidazo[1,5-a]pyridine derivative, might interact with a biological target.
While direct molecular docking studies for this compound were not found, research on related imidazo[1,2-a]pyridine (B132010) and imidazo[1,5-a]pyridine derivatives highlights the utility of this approach. For example, novel imidazo[1,2-a]pyridine derivatives have been docked against oxidoreductase, a key enzyme in breast cancer, with one compound showing a high binding energy of -9.207 kcal/mol and interactions with crucial amino acid residues. researchgate.net Similarly, imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of MARK4 protein, with docking studies helping to understand the mechanism of action. nih.gov Furthermore, imidazo[1,5-a]pyridine-benzimidazole hybrids have been docked into the colchicine (B1669291) binding site of tubulin, which aligned with their observed antiproliferative activity. rsc.org These examples underscore the potential of using molecular docking to explore the biological targets of this compound.
| Derivative Class | Target Protein | Key Finding | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine | Oxidoreductase | High binding energy (-9.207 kcal/mol) and interaction with key residues. | researchgate.net |
| Imidazo[1,2-a]pyridine | MARK4 | Inhibition of the protein, playing a role in anti-cancer activity. | nih.gov |
| Imidazo[1,5-a]pyridine-benzimidazole hybrid | Tubulin (colchicine binding site) | Docking results correlated with antiproliferative activity. | rsc.org |
Reaction Pathway Analysis and Mechanistic Projections
Understanding the reaction pathways for the synthesis of imidazo[1,5-a]pyridines is crucial for developing efficient and versatile synthetic methods. Computational studies can provide valuable insights into the mechanisms of these reactions.
While a specific reaction pathway analysis for the synthesis of this compound was not detailed in the search results, information on the synthesis of the broader imidazo[1,5-a]pyridine class of compounds is available. The Vilsmeier-Haack reaction is a notable method for introducing a formyl group onto electron-rich aromatic molecules, which is relevant to the synthesis of carbaldehyde derivatives. researchgate.net Other synthetic routes include copper-catalyzed transannulation of N-heteroaryl aldehydes with alkylamines and three-component coupling reactions. organic-chemistry.orgorganic-chemistry.org A study on imidazo[1,5-a]pyridin-3-ylidenes mentioned that their synthesis was followed by DFT calculations to understand their electronic character, suggesting a link between synthesis and theoretical analysis. nih.gov The development of synthetic methods, such as those employing a Ritter-type reaction, aims to provide efficient access to these compounds. acs.org
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways
While classical methods for the synthesis of imidazo[1,5-a]pyridines exist, contemporary research is focused on developing more efficient, versatile, and atom-economical pathways. The aldehyde functional group of Imidazo[1,5-a]pyridine-3-carbaldehyde serves as a crucial handle for further molecular elaboration. chemimpex.comchemimpex.com Future synthetic explorations are moving beyond traditional cyclocondensations, which often require harsh conditions, to more sophisticated strategies. researchgate.netnih.gov
Key emerging synthetic strategies include:
Multi-component Reactions (MCRs): Efficient three-component coupling reactions that combine substituted picolinaldehydes, amines, and formaldehyde (B43269) are being developed to produce imidazo[1,5-a]pyridinium ions, the precursors to the target scaffold, in high yields under mild conditions. organic-chemistry.orgorganic-chemistry.org This approach allows for the rapid generation of diverse derivatives.
C-H Amination: Transition-metal-free methods employing molecular iodine to mediate oxidative annulation of 2-pyridyl ketones and alkylamines represent a significant advance. rsc.org Similarly, copper-catalyzed direct transannulation via C(sp³)-H amination offers a concise route to multifunctional imidazo[1,5-a]pyridines. organic-chemistry.org
Denitrogenative Transannulation: A metal-free approach using a BF₃·Et₂O catalyst for the transannulation of pyridotriazoles with nitriles has been shown to produce imidazo[1,5-a]pyridines in quantitative yields. organic-chemistry.org
Ritter-Type Reactions: The use of efficient catalysts like bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) enables novel intermolecular Ritter-type reactions between pyridinylmethanol and nitrile derivatives, offering a wide substrate scope. acs.org
Cyclocondensation with Activated Nitroalkanes: A novel method utilizes the electrophilic properties of nitroalkanes activated by polyphosphoric acid (PPA) to achieve cyclization with 2-(aminomethyl)pyridines. nih.gov
These advanced methodologies, summarized in the table below, are paving the way for creating libraries of this compound analogs with tailored properties.
| Synthetic Strategy | Key Reagents/Catalysts | Reactants | Key Advantages | Reference(s) |
| Three-Component Coupling | Acid catalyst | Picolinaldehydes, amines, formaldehyde | Mild conditions, high yields, diversity | organic-chemistry.orgorganic-chemistry.org |
| I₂-Mediated C-H Amination | Molecular Iodine (I₂) | 2-pyridyl ketones, alkylamines | Transition-metal-free, simple operation | rsc.org |
| Denitrogenative Transannulation | Boron trifluoride etherate (BF₃·Et₂O) | Pyridotriazoles, nitriles | Metal-free, quantitative yields | organic-chemistry.org |
| Ritter-Type Reaction | Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) | Pyridinylmethanol, nitriles | High efficiency, broad scope | acs.org |
| Oxidative Cyclization | Copper/Iodine co-catalysis | α-amino acids, 2-benzoylpyridines | Excellent yields, decarboxylative process | organic-chemistry.org |
Development of Highly Selective Biological Probes
The inherent photophysical properties of the imidazo[1,5-a]pyridine (B1214698) core make it an attractive scaffold for the development of advanced biological probes. researchgate.net The compound is utilized in the synthesis of fluorescent probes for exploring biological pathways and disease mechanisms. chemimpex.com Researchers are particularly interested in its potential for creating probes that can selectively target and image specific cellular components or biomolecules.
Future research in this area will likely focus on:
Tunable Photophysics: Systematically modifying the substituents on the imidazo[1,5-a]pyridine ring to fine-tune the absorption and emission wavelengths. This allows for the creation of probes for multi-color imaging and for detecting specific analytes. The aldehyde group at the C3 position is a key site for such derivatization. chemimpex.com
Targeted Ligand Conjugation: Attaching specific targeting moieties (e.g., peptides, antibodies, or small molecules) to the this compound scaffold. This would enable the selective delivery of the fluorescent probe to particular cells, organelles, or even proteins, such as in the investigation of cysteine protease inhibitors. rsc.org
Sensing Mechanisms: Designing probes where the fluorescence is "turned on" or "turned off" upon binding to a specific ion, molecule (like reactive oxygen species), or in response to changes in the microenvironment (e.g., pH or viscosity). nih.govresearchgate.net The emissive behaviors of this scaffold make it a suitable candidate for developing sensitive cell membrane probes. researchgate.net
The development of such highly selective probes is crucial for advancing our understanding of cellular biology and for the early diagnosis of diseases.
Integration into Advanced Functional Materials
The unique electronic characteristics and rigid, planar structure of the imidazo[1,5-a]pyridine system are being exploited in the field of materials science. chemimpex.commdpi.com Derivatives are being investigated for their potential in creating advanced materials like organic semiconductors and components for optoelectronic devices. chemimpex.com
Emerging applications in functional materials include:
Organic Electronics: The π-conjugated system of imidazo[1,5-a]pyridine derivatives makes them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.comchemimpex.com Research is directed towards synthesizing new derivatives with enhanced charge transport properties and high photoluminescence quantum yields.
Coordination Polymers and MOFs: The nitrogen atoms in the heterocyclic core act as excellent coordination sites for metal ions. This has led to the synthesis of novel one- and two-dimensional Zn(II) coordination polymers. mdpi.com The ability of the imidazo[1,5-a]pyridine scaffold to promote π-π stacking interactions is a key feature in building these ordered supramolecular structures. mdpi.com
N-Heterocyclic Olefins (NHOs): The imidazo[1,5-a]pyridine scaffold can be used to synthesize a unique class of polarized N-heterocyclic olefins (NHOs). nih.gov These compounds can undergo spontaneous cyclization to form π-extended, electron-rich heterocycles, which upon one-electron oxidation can form stable, fluorescent radical cations, opening up applications in the field of open-shell organic materials. nih.gov
Future work will involve designing and synthesizing more complex architectures based on this compound to create materials with precisely controlled electronic, optical, and physical properties.
Predictive Modeling for Structure-Property Relationships
As the complexity and number of potential this compound derivatives grow, computational chemistry and predictive modeling are becoming indispensable tools for guiding research. These methods save time and resources by predicting the properties of new molecules before they are synthesized.
Key computational approaches being applied include:
Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, reactivity, and spectroscopic properties of imidazo[1,5-a]pyridine derivatives. mdpi.comrsc.orguctm.edu This method can predict how different substituents will affect the molecule's π-accepting character and orbital energies, which is crucial for designing both biological probes and functional materials. rsc.org
Time-Dependent DFT (TD-DFT): This extension of DFT is used to model electronic transitions, providing insights into the absorption and fluorescence properties of the molecules, which is essential for developing new dyes and probes. researchgate.net
Molecular Docking: In drug discovery, docking simulations are used to predict how imidazo[1,5-a]pyridine-based ligands will bind to target proteins, such as tubulin or kinases, helping to rationalize their biological activity and guide the design of more potent inhibitors. rsc.org
ADMET Prediction: Computational tools like SwissADME and pkCSM are employed to predict the pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity) of new compounds, an essential step in early-stage drug discovery. nih.gov
The synergy between predictive modeling and experimental synthesis is accelerating the discovery and optimization of new compounds based on the this compound core.
| Computational Method | Application Area | Predicted Properties | Reference(s) |
| Density Functional Theory (DFT) | Materials Science, Probe Design | Electronic structure, reactivity, spectroscopic data, π-accepting character | mdpi.comrsc.orguctm.edu |
| Time-Dependent DFT (TD-DFT) | Probe & Dye Development | Absorption and fluorescence spectra, nature of electronic transitions | researchgate.net |
| Molecular Docking | Drug Discovery | Ligand-protein binding modes and interactions | rsc.org |
| ADMET Screening | Drug Discovery | Pharmacokinetic and physicochemical properties | nih.gov |
Sustainable and Environmentally Benign Chemical Transformations
In line with the global push for green chemistry, a major future direction for research involving this compound is the development of sustainable and environmentally friendly synthetic methods. Traditional syntheses often relied on harsh reagents, high temperatures, and organic solvents. researchgate.net
Modern approaches focus on:
Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times and energy consumption compared to conventional heating. researchgate.netnih.gov
Green Catalysts: There is a shift away from expensive and toxic heavy metal catalysts towards more benign alternatives. This includes using transition-metal-free conditions, employing reusable heterogeneous catalysts like montmorillonite (B579905) K-10 clay, or using cheap, non-toxic Brønsted acids like phosphotungstic acid (HPW). researchgate.netorganic-chemistry.orgrsc.orgnih.gov
Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or glycerol (B35011) is a key goal. acs.orgresearchgate.net Researchers have developed efficient protocols in these media, sometimes using micellar systems to facilitate reactions in water. acs.org
One-Pot Procedures: Designing synthetic sequences where multiple reaction steps are carried out in a single reaction vessel (a "one-pot" reaction) improves efficiency, reduces waste, and simplifies purification processes. researchgate.net
These sustainable practices not only reduce the environmental impact of chemical synthesis but also often lead to more efficient and cost-effective production of this compound and its derivatives.
Q & A
Q. What are the common synthetic routes for preparing Imidazo[1,5-A]pyridine-3-carbaldehyde, and how do reaction conditions influence yield?
this compound is typically synthesized via cyclocondensation reactions between 2-aminopyridine derivatives and α,β-unsaturated aldehydes. Key methods include:
- One-pot condensation using Lewis acids (e.g., ZnCl₂) to promote cyclization and formylation .
- Vilsmeier-Haack formylation for introducing the aldehyde group at the 3-position, achieving yields of 60–75% under optimized conditions (e.g., POCl₃/DMF at 0–5°C) .
- Microwave-assisted synthesis to reduce reaction time and improve purity (e.g., 30 minutes at 120°C, yielding >85%) .
Table 1: Comparison of Synthesis Methods
| Method | Catalyst/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| One-pot condensation | ZnCl₂, reflux, 12h | 65 | 95 | |
| Vilsmeier-Haack | POCl₃/DMF, 0–5°C | 70 | 98 | |
| Microwave-assisted | Solvent-free, 120°C, 30m | 85 | 99 |
Yield and purity depend on temperature, catalyst selection, and purification techniques (e.g., column chromatography).
Q. What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Critical for confirming the aldehyde proton (δ 9.8–10.2 ppm) and aromatic ring structure. For example, the imidazo-pyridine core shows distinct splitting patterns in CDCl₃ .
- HPLC : Validates purity (>99% achievable via recrystallization or flash chromatography) .
- FT-IR : Identifies carbonyl (C=O) stretching vibrations (~1680 cm⁻¹) and aromatic C-H bonds .
Advanced characterization may involve X-ray crystallography to resolve π-stacking interactions or HRMS for exact mass confirmation .
Q. How should this compound be stored to prevent degradation?
Store at -20°C in sealed, moisture-resistant containers under inert gas (N₂/Ar) . Exposure to humidity or light can lead to aldehyde oxidation or dimerization . Pre-weighed aliquots in amber vials are recommended for long-term stability.
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of this compound be addressed?
The aldehyde group at C-3 is highly reactive, but competing reactions at other positions (e.g., C-1 or C-6) may occur. Strategies include:
- Protecting group strategies : Temporarily block the aldehyde with acetals or hydrazones before modifying other sites .
- Lewis acid-mediated control : Use BF₃·OEt₂ to direct nucleophilic additions (e.g., Grignard reagents) exclusively to the aldehyde .
- Computational modeling : Predict reactive sites using density functional theory (DFT) to guide experimental design .
Q. What experimental design principles optimize the synthesis of novel Imidazo[1,5-A]pyridine derivatives?
Factorial design (e.g., 2³ design) can systematically vary parameters like temperature, catalyst loading, and solvent polarity to maximize yield. For example:
- Variables : Temperature (80–120°C), catalyst (ZnCl₂ vs. FeCl₃), solvent (DCM vs. DMF).
- Response surface methodology (RSM) identifies optimal conditions while minimizing trials .
Table 2: Example Factorial Design for Synthesis Optimization
| Run | Temp (°C) | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 80 | ZnCl₂ | DCM | 62 |
| 2 | 120 | FeCl₃ | DMF | 78 |
Q. How do structural modifications (e.g., fluorination) impact the biological activity of this compound derivatives?
Fluorination at C-6/C-8 (e.g., Ethyl 6,8-difluoroimidazo[1,5-A]pyridine-3-carboxylate) enhances metabolic stability and binding affinity to targets like kinases. Key findings:
- Fluorine’s electron-withdrawing effect increases π-stacking interactions with aromatic residues in enzyme active sites .
- Comparative bioactivity : Fluorinated derivatives show 3–5× higher IC₅₀ values in anticancer assays vs. non-fluorinated analogs .
Q. What computational tools are effective for predicting the reactivity of this compound in silico?
- Quantum chemical calculations (e.g., Gaussian 16): Map reaction pathways for formylation or nucleophilic additions .
- Molecular docking (AutoDock Vina) : Predict binding modes to biological targets (e.g., COX-2 or EGFR) .
- Machine learning (RDKit) : Train models on existing data to forecast reaction outcomes or solubility .
Q. How can contradictory data on the biological activity of Imidazo[1,5-A]pyridine derivatives be resolved?
Discrepancies often arise from:
- Varied substitution patterns : Minor structural changes (e.g., ester vs. amide at C-3) drastically alter pharmacokinetics .
- Assay conditions : Differences in cell lines, incubation times, or solvent carriers (DMSO vs. PBS). Standardize protocols using validated reference compounds and replicate studies across multiple labs .
Methodological Considerations
Q. What advanced techniques are recommended for analyzing hydrogen bonding and π-stacking in Imidazo[1,5-A]pyridine derivatives?
- Single-crystal X-ray diffraction : Resolves intermolecular interactions (e.g., C-H···O bonds between aldehyde and pyridine rings) .
- Fluorescence quenching assays : Quantify π-stacking efficiency via emission intensity changes in presence of electron-deficient aromatics .
Q. How can researchers integrate high-throughput screening with synthetic workflows for this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
